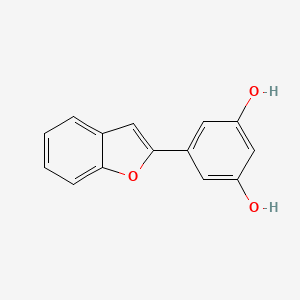

1,3-Benzenediol, 5-(2-benzofuranyl)-

Description

Contextualization within Benzenediol and Benzofuranyl Chemistry Research

Benzenediols are a class of aromatic compounds characterized by a benzene (B151609) ring substituted with two hydroxyl groups. wikipedia.org The three isomers—catechol (1,2-), resorcinol (B1680541) (1,3-), and hydroquinone (B1673460) (1,4-)—each exhibit distinct chemical properties and applications. vedantu.com Resorcinol, the foundation of the target molecule, is known for its reactivity in electrophilic substitution reactions and its use in the synthesis of resins, dyes, and pharmaceuticals. wikipedia.orgbritannica.com The hydroxyl groups on the resorcinol moiety can influence the electronic properties of the entire molecule, enhancing its potential for various chemical transformations. vedantu.comjmchemsci.com

The benzofuran (B130515) ring system, a fusion of a benzene ring and a furan (B31954) ring, is a prominent heterocyclic scaffold found in numerous natural products and synthetic compounds with a wide array of biological activities. numberanalytics.comnih.gov Benzofuran derivatives are known to possess antitumor, antimicrobial, and anti-inflammatory properties, making them a significant area of focus in medicinal chemistry. rsc.orgrsc.orgnih.gov The reactivity of the benzofuran ring, particularly at the C2 and C3 positions, allows for further functionalization and the creation of complex molecular structures. chemicalbook.com

The compound 1,3-Benzenediol, 5-(2-benzofuranyl)- therefore represents a hybrid structure that marries the chemical versatility of resorcinol with the biological and chemical significance of the benzofuran scaffold. Research into this specific molecule allows for the exploration of how these two components interact and influence each other's properties.

Historical Trajectories in Synthetic Organic Chemistry Investigations

The synthesis of benzofurans has a long history, with the first reported synthesis by Perkin in 1870. nih.govjocpr.com Since then, a multitude of synthetic methods have been developed to construct the benzofuran ring system. These methods often involve the coupling of phenols with various reagents, followed by cyclization. jocpr.com Common strategies include the Perkin rearrangement, Sonogashira coupling followed by cyclization, and various transition-metal-catalyzed reactions. nih.govrsc.org

While specific historical synthetic routes for 1,3-Benzenediol, 5-(2-benzofuranyl)- are not extensively documented in readily available literature, its synthesis can be envisioned through established methodologies. A plausible approach would involve the coupling of a suitably protected 5-haloresorcinol derivative with a 2-substituted benzofuran or a precursor that can be subsequently cyclized to form the benzofuran ring. For instance, a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling, between a resorcinol boronic acid or stannane (B1208499) and a 2-halobenzofuran could be a viable route.

The historical development of synthetic methods for both resorcinol derivatives and benzofurans provides a strong foundation for the rational design of synthetic pathways to access 1,3-Benzenediol, 5-(2-benzofuranyl)- and its analogs.

Current Research Significance and Future Directions in Chemical Science

The current research significance of 1,3-Benzenediol, 5-(2-benzofuranyl)- lies in its potential as a building block for more complex molecules and as a scaffold for the development of novel compounds with interesting biological or material properties. The combination of the electron-rich resorcinol ring and the versatile benzofuran system suggests a range of potential applications.

The presence of the resorcinol moiety imparts antioxidant potential, as phenols are known to be radical scavengers. This makes compounds like 1,3-Benzenediol, 5-(2-benzofuranyl)- interesting candidates for investigation in the field of antioxidant chemistry. rsc.org Furthermore, the benzofuran component is a well-established pharmacophore, and its presence suggests that this compound could be a starting point for the design of new therapeutic agents. nih.govmdpi.com

Future research directions for 1,3-Benzenediol, 5-(2-benzofuranyl)- are likely to focus on several key areas:

Development of Efficient Synthetic Routes: The design of novel and efficient synthetic methods to produce this compound and its derivatives in good yields will be crucial for enabling further research. This could involve exploring new catalytic systems or one-pot reaction strategies. nih.govdtu.dk

Exploration of Biological Activities: Systematic screening of 1,3-Benzenediol, 5-(2-benzofuranyl)- and related structures for various biological activities, such as anticancer, antimicrobial, and antioxidant properties, could uncover new therapeutic leads. rsc.orgnih.gov

Materials Science Applications: The aromatic and heterocyclic nature of the molecule suggests potential applications in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), where benzofuran derivatives have shown promise. chemicalbook.com

Spectroscopic and Physicochemical Characterization: A thorough investigation of the spectroscopic (NMR, IR, MS) and physicochemical properties of this compound is essential for a complete understanding of its chemical behavior and for its identification in various contexts.

Below is a table summarizing some of the key chemical information for the parent structures and a related compound, Moracin A, which features a dimethoxy-substituted benzofuranyl-resorcinol core.

| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Key Structural Features |

| Resorcinol (1,3-Benzenediol) | C₆H₆O₂ | 110.11 | Benzene ring with two hydroxyl groups at positions 1 and 3. wikipedia.org |

| Benzofuran | C₈H₆O | 118.13 | Fused benzene and furan rings. numberanalytics.com |

| Moracin A | C₁₆H₁₄O₅ | 286.28 | A 1,3-benzenediol with a 4,6-dimethoxy-2-benzofuranyl substituent. echemi.com |

The study of 1,3-Benzenediol, 5-(2-benzofuranyl)- is still an emerging area, and further research is needed to fully elucidate its properties and potential applications. The rich chemistry of its constituent benzenediol and benzofuran moieties provides a strong impetus for continued investigation into this intriguing molecule.

Properties

IUPAC Name |

5-(1-benzofuran-2-yl)benzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O3/c15-11-5-10(6-12(16)8-11)14-7-9-3-1-2-4-13(9)17-14/h1-8,15-16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZTDCNYCFAJAMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)C3=CC(=CC(=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00348893 | |

| Record name | 1,3-benzenediol, 5-(2-benzofuranyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00348893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

439900-83-1 | |

| Record name | 1,3-benzenediol, 5-(2-benzofuranyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00348893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Methodologies for 1,3 Benzenediol, 5 2 Benzofuranyl

Classical Retrosynthetic Analyses and Precursor Studies

A retrosynthetic analysis of 1,3-Benzenediol, 5-(2-benzofuranyl)- (I) suggests several primary disconnection points. The most logical disconnection is the C-C bond between the resorcinol (B1680541) and benzofuran (B130515) rings. This leads to two key synthons: a nucleophilic 5-substituted resorcinol derivative and an electrophilic 2-halobenzofuran, or vice versa.

Retrosynthetic Approach A: Disconnection of the Aryl-Aryl Bond

Path A1: This approach involves a disconnection leading to a 5-haloresorcinol derivative (or its protected form) and a 2-benzofuranyl organometallic species, such as a boronic acid or ester. The synthesis of 5-substituted resorcinols is a well-established field. nih.gov

Path A2: Alternatively, a 5-organometallic resorcinol derivative can be coupled with a 2-halobenzofuran.

The choice between these pathways often depends on the commercial availability and stability of the precursors. For instance, 2-bromobenzofuran (B1272952) is a known compound, making Path A1 a viable option. The synthesis of a 5-boronic acid derivative of a protected resorcinol would be a key step in this approach.

Retrosynthetic Approach B: Formation of the Benzofuran Ring in a Late Stage

Another strategy involves constructing the benzofuran ring onto a pre-functionalized resorcinol core. This can be envisioned through an intramolecular cyclization. For example, a Sonogashira coupling between a protected 5-ethynyl-1,3-benzenediol and a 2-iodophenol (B132878) derivative, followed by an intramolecular cyclization, could yield the target molecule. nih.govnih.gov

The key precursors for these strategies would include:

For the benzenediol core: 3,5-dihydroxybenzoic acid, 5-bromoresorcinol, or their protected derivatives. The reactivity of resorcinol itself can be challenging due to its high nucleophilicity and potential for multiple functionalizations. Therefore, protection of the hydroxyl groups, for example as methoxy (B1213986) or benzyloxy ethers, is often necessary. nih.gov

For the benzofuran moiety: 2-bromobenzofuran, 2-benzofuranboronic acid, salicylaldehyde (B1680747) derivatives, and ortho-alkynylphenols. nih.govmdpi.com

Modern Convergent and Divergent Synthetic Routes

Modern synthetic chemistry offers a powerful toolkit of catalytic reactions to achieve the synthesis of complex molecules like 1,3-Benzenediol, 5-(2-benzofuranyl)- with high efficiency and selectivity.

Palladium-catalyzed cross-coupling reactions are among the most versatile methods for forming C-C bonds between aromatic rings.

Suzuki-Miyaura Coupling: This reaction is a powerful tool for coupling an organoboron compound with a halide or triflate. mdpi.comlibretexts.org For the synthesis of our target molecule, a plausible route involves the coupling of a 5-haloresorcinol derivative (e.g., 5-bromo-1,3-dimethoxybenzene) with 2-benzofuranboronic acid.

| Reactant A | Reactant B | Catalyst/Ligand | Base | Solvent | Yield | Reference |

| 2-(4-Bromophenyl)benzofuran | Arylboronic acids | Pd(II) complex | K₂CO₃ | EtOH/H₂O | Good to excellent | mdpi.com |

| Aryl Halides | Organoboranes | Pd(0) catalyst | Base | Various | General | libretexts.org |

Table 1: Examples of Suzuki-Miyaura coupling conditions for the synthesis of biaryl compounds.

The reaction would likely proceed under standard Suzuki conditions, employing a palladium(0) catalyst, a suitable phosphine (B1218219) ligand to enhance catalytic activity, and a base such as potassium carbonate or sodium carbonate. The use of aqueous solvent systems can also be considered to align with green chemistry principles. mdpi.com

Sonogashira Coupling: This reaction provides a route to couple terminal alkynes with aryl or vinyl halides. nih.govnih.gov A convergent synthesis could involve the Sonogashira coupling of a protected 5-ethynyl-1,3-benzenediol with 2-iodophenol. The resulting 2-(resorcinyl-ethynyl)phenol intermediate can then undergo an intramolecular cyclization to form the benzofuran ring. This method offers the advantage of building the benzofuran moiety in the final steps of the synthesis. nih.gov Microwave assistance has been shown to shorten reaction times and minimize byproducts in similar transformations. nih.gov

Intramolecular cyclization reactions are a cornerstone of heterocyclic synthesis. For 1,3-Benzenediol, 5-(2-benzofuranyl)-, this could involve the formation of the furan (B31954) ring from a precursor already attached to the resorcinol core.

One such strategy is the palladium-catalyzed cycloisomerization of a suitably substituted phenol (B47542). For instance, a 2-(1-hydroxyprop-2-ynyl)phenol derivative can undergo cyclization to form a 2-functionalized benzofuran. nih.gov Applying this to our target, a precursor like 2-(1-(3,5-dimethoxyphenyl)-1-hydroxyprop-2-ynyl)phenol could be envisioned, which upon cyclization and subsequent deprotection would yield the final product.

Another approach involves the reaction of nitroepoxides with salicylaldehydes in a catalyst-free cascade reaction to form benzofuran derivatives, although this may require significant functional group manipulation to be applicable to the target molecule. acs.org

The regioselective functionalization of the resorcinol ring is crucial for the successful synthesis of the target compound. The hydroxyl groups of resorcinol are activating and direct electrophilic substitution to the 2-, 4-, and 6-positions. To achieve substitution at the 5-position, one must often start with a precursor where this position is pre-functionalized, such as 3,5-dihydroxybenzoic acid, which can be decarboxylated after coupling, or by employing specific lithiation strategies on protected resorcinol derivatives. nih.gov

The synthesis of 5-substituted resorcinols has been explored, for example, through the reaction of 3,5-dimethoxybenzyl trimethylsilyl (B98337) ether with various electrophiles in the presence of lithium powder. nih.gov This methodology could potentially be adapted to introduce a handle for cross-coupling at the 5-position.

Chemo- and Regioselectivity in Synthesis

Achieving the desired chemo- and regioselectivity is a primary challenge in the synthesis of 1,3-Benzenediol, 5-(2-benzofuranyl)-.

Regioselectivity on the Resorcinol Ring: As mentioned, the inherent reactivity of the resorcinol nucleus favors substitution at the 2, 4, and 6 positions. To direct functionalization to the 5-position, a common strategy is to use a starting material with a directing group at this position (e.g., a carboxyl or bromo group). The use of protecting groups on the hydroxyl functions is also essential to prevent unwanted side reactions such as O-arylation during cross-coupling reactions.

Regioselectivity in Benzofuran Formation: When constructing the benzofuran ring via cyclization, the regioselectivity is often dictated by the nature of the starting materials and the reaction conditions. For example, in Sonogashira coupling-cyclization sequences, the alkyne is typically installed at the 2-position of the phenol, leading to the formation of a 2-substituted benzofuran.

Chemoselectivity: In palladium-catalyzed cross-coupling reactions, the choice of catalyst and ligands is critical to ensure that the reaction proceeds at the desired C-C bond formation without affecting other functional groups present in the molecule, such as the hydroxyl groups (if unprotected) or other potentially reactive sites.

Atom Economy and Green Chemistry Principles in 1,3-Benzenediol, 5-(2-benzofuranyl)- Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally benign. For the synthesis of 1,3-Benzenediol, 5-(2-benzofuranyl)-, several strategies can be employed to improve its green credentials.

Catalysis: The use of catalytic methods, such as palladium-catalyzed cross-coupling reactions, is inherently greener than stoichiometric reactions as it reduces waste. elsevier.es Efforts are continuously made to lower catalyst loadings and develop more active and recyclable catalysts. mdpi.com

Solvent Choice: The choice of solvent has a significant impact on the environmental footprint of a synthesis. Utilizing greener solvents like water, ethanol, or deep eutectic solvents is a key aspect of green chemistry. nih.govelsevier.es For instance, Suzuki reactions have been successfully performed in aqueous media. mdpi.com Solvent-free conditions, such as using grinding techniques, have also been reported for the synthesis of benzofuran derivatives. researchgate.net

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. Convergent syntheses, where large fragments of the molecule are prepared separately and then joined, often have better atom economy than linear syntheses.

Energy Efficiency: The use of microwave irradiation can significantly reduce reaction times and energy consumption compared to conventional heating. nih.gov Reactions that can be performed at room temperature also contribute to a greener process. elsevier.es

By carefully selecting synthetic routes and reaction conditions, the synthesis of 1,3-Benzenediol, 5-(2-benzofuranyl)- can be optimized not only for yield and purity but also for its environmental impact.

Stereochemical Control and Chirality in Analogue Synthesis

The parent molecule, 1,3-Benzenediol, 5-(2-benzofuranyl)-, is achiral. However, the synthesis of its derivatives or analogues can introduce chiral centers, necessitating stereochemical control. For instance, if substituents are introduced on the benzofuran ring or on a side chain attached to either aromatic system, chiral centers can be generated.

In the context of synthesizing chiral analogues, asymmetric synthesis methodologies become critical. For example, if a substituent were to be introduced at the 3-position of the benzofuran ring, an enantioselective approach could be employed. The intramolecular Heck reaction, a powerful tool for benzofuran synthesis, has been successfully applied in the enantioselective total synthesis of natural products like Daphnodorin B, demonstrating its utility in controlling stereochemistry. nih.govacs.org This approach often involves the use of chiral ligands that coordinate to the palladium catalyst, thereby inducing facial selectivity in the bond-forming step.

Furthermore, if the synthesis of analogues involves the reduction of a ketone or the opening of an epoxide, chiral reducing agents or catalysts can be employed to achieve high enantiomeric excess. The stereochemical outcome of such reactions is often dictated by the steric and electronic properties of the substrate and the reagent.

It is important to note that while the core structure of 1,3-Benzenediol, 5-(2-benzofuranyl)- is planar, the introduction of bulky substituents could lead to atropisomerism, a form of chirality arising from restricted rotation around a single bond. In such cases, the separation of atropisomers might be necessary, and the stereochemical stability would be a key consideration.

Optimization of Reaction Conditions and Yields

The efficiency of the synthetic route to 1,3-Benzenediol, 5-(2-benzofuranyl)- and its analogues is highly dependent on the optimization of reaction conditions for each step, particularly the key carbon-carbon bond-forming reactions. For palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Heck reactions, several parameters can be fine-tuned to maximize yield and minimize side products. mdpi.comorganic-chemistry.orgnih.gov

Catalyst and Ligand Selection: The choice of the palladium catalyst and the associated ligand is crucial. Catalysts such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], palladium(II) acetate (B1210297) [Pd(OAc)₂], and palladium(II) chloride [PdCl₂] are commonly used. wikipedia.org The ligand plays a critical role in stabilizing the palladium center and influencing the reactivity and selectivity of the catalytic cycle. For Suzuki-Miyaura couplings, phosphine ligands like triphenylphosphine (B44618) (PPh₃), tricyclohexylphosphine (B42057) (PCy₃), and more specialized ligands such as SPhos and XPhos are often employed to enhance catalytic activity, particularly with less reactive substrates. youtube.com

Base and Solvent: The base is essential for the transmetalation step in the Suzuki-Miyaura reaction. organic-chemistry.org Common bases include potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (B84403) (K₃PO₄). The choice of base can significantly impact the reaction rate and yield. The solvent must be capable of dissolving the reactants and the catalyst system. A mixture of an organic solvent (e.g., toluene, dioxane, or tetrahydrofuran) and an aqueous solution of the base is frequently used.

Temperature and Reaction Time: The reaction temperature is a critical parameter that influences the rate of reaction. While higher temperatures can accelerate the reaction, they can also lead to decomposition of the catalyst or side reactions. Therefore, finding the optimal temperature is key. Reaction times are typically monitored by techniques like thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to determine the point of maximum conversion.

An example of optimizing a palladium-catalyzed coupling reaction is presented in the table below, showcasing how different parameters can be varied to improve the yield of a desired product.

| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | Toluene/H₂O | 80 | 65 |

| 2 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | Dioxane/H₂O | 100 | 75 |

| 3 | Pd(dppf)Cl₂ (2) | - | K₃PO₄ | Toluene/H₂O | 90 | 85 |

| 4 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane/H₂O | 100 | 92 |

This is a representative data table illustrating the optimization process and does not reflect actual experimental data for the synthesis of 1,3-Benzenediol, 5-(2-benzofuranyl)-.

By systematically varying these parameters, the reaction conditions can be tailored to achieve the highest possible yield and purity of the final product.

Advanced Spectroscopic and Structural Elucidation Studies of 1,3 Benzenediol, 5 2 Benzofuranyl

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

High-resolution NMR spectroscopy is an indispensable tool for determining the precise atomic connectivity and three-dimensional structure of organic compounds in solution.

Two-dimensional (2D) NMR techniques are critical for unambiguously assigning proton (¹H) and carbon (¹³C) signals and mapping the covalent framework of a molecule.

COSY (Correlation Spectroscopy) : This technique identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. For 1,3-Benzenediol, 5-(2-benzofuranyl)-, COSY would be used to confirm the connectivity of protons within the resorcinol (B1680541) and benzofuran (B130515) aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded carbon-hydrogen pairs. It is a powerful method for assigning carbon signals based on the chemical shifts of their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals long-range couplings between protons and carbons (typically over 2-4 bonds). This is arguably the most crucial technique for connecting disparate parts of a molecule. For the target compound, HMBC would establish the key linkage between the resorcinol and benzofuran rings by showing correlations between protons on one ring and carbons on the other, across the C5-C2' bond.

In a study on a complex resorcinarene (B1253557) macrocycle that unexpectedly formed a benzofuran unit, a suite of 2D NMR experiments including HSQC and HMBC was essential for characterizing the novel structure. scispace.com These techniques confirmed the formation of the benzofuran moiety fused into the resorcinarene skeleton, demonstrating their power in elucidating unexpected molecular architectures. scispace.com

Below is a predictive table of ¹H and ¹³C NMR chemical shifts for 1,3-Benzenediol, 5-(2-benzofuranyl)-, based on standard values for resorcinol and benzofuran derivatives. Actual experimental values would be necessary for definitive assignment.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

|---|---|---|---|

| Resorcinol Moiety | |||

| 1-OH, 3-OH | ~9.5 (broad s) | - | H-2, H-4, H-6 |

| C-1, C-3 | - | ~158 | - |

| C-2 | ~6.5 (d) | ~103 | C-4, C-6, C-1, C-3 |

| C-4 | ~6.4 (t) | ~108 | C-2, C-5, C-6, C-1, C-3 |

| C-5 | - | ~132 | - |

| C-6 | ~7.2 (d) | ~130 | C-2, C-4, C-5, C-2' |

| Benzofuran Moiety | |||

| C-2' | - | ~155 | - |

| H-3' | ~7.0 (s) | ~102 | C-2', C-3a', C-4', C-7a' |

| C-3a' | - | ~129 | - |

| H-4' | ~7.6 (d) | ~123 | C-3', C-5', C-6', C-7a' |

| H-5' | ~7.3 (t) | ~124 | C-4', C-6', C-7', C-3a' |

| H-6' | ~7.4 (t) | ~125 | C-4', C-5', C-7', C-7a' |

| H-7' | ~7.5 (d) | ~112 | C-5', C-6', C-3a' |

| C-7a' | - | ~156 | - |

Solid-State NMR (ssNMR) provides structural information about materials in their solid, crystalline phase. Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR measures these interactions, offering insights into the local environment of each nucleus. For 1,3-Benzenediol, 5-(2-benzofuranyl)-, ssNMR would be valuable for:

Identifying Polymorphs : Different crystalline forms (polymorphs) of the same compound can exhibit distinct ssNMR spectra due to variations in molecular packing and intermolecular interactions.

Characterizing Intermolecular Interactions : ssNMR can probe hydrogen bonding and π-π stacking interactions in the crystal lattice, which govern the material's bulk properties.

Structural Analysis : It can provide information on bond lengths and torsion angles within the molecule in its solid-state conformation.

While specific ssNMR studies on this compound are not available, the technique is widely applied to characterize the solid forms of complex organic molecules, including polymers containing benzofuran units. mdpi.com

Advanced Mass Spectrometry for Structural Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a cornerstone of molecular analysis, providing information on molecular weight and elemental composition, and enabling structural elucidation through fragmentation analysis.

HRMS measures the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically <5 ppm). This precision allows for the determination of a molecule's elemental formula, a crucial step in identifying an unknown compound or confirming the synthesis of a target molecule. For 1,3-Benzenediol, 5-(2-benzofuranyl)-, HRMS would be used to confirm its molecular formula.

Table 2: HRMS Data for 1,3-Benzenediol, 5-(2-benzofuranyl)-

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₄H₁₀O₃ |

| Monoisotopic Mass (Calculated) | 226.06299 u |

| Common Adducts (ESI+) | [M+H]⁺, [M+Na]⁺, [M+K]⁺ |

| m/z of [M+H]⁺ (Calculated) | 227.07027 |

Tandem mass spectrometry (MS/MS) involves the selection of a specific precursor ion (e.g., the protonated molecule [M+H]⁺), which is then fragmented by collision-induced dissociation (CID). The resulting product ions are analyzed to reveal structural details and fragmentation pathways.

For 1,3-Benzenediol, 5-(2-benzofuranyl)-, the fragmentation would likely involve characteristic losses related to the functional groups and the cleavage of the bond linking the two aromatic systems. Studies on related benzofuran neolignans show that fragmentation often involves losses of small molecules like methanol (B129727) (if methoxy (B1213986) groups are present), carbon monoxide (CO), and water. nih.gov A plausible fragmentation pathway for the [M+H]⁺ ion of the target compound could involve retro-Diels-Alder (RDA) reactions within the furan (B31954) ring, as well as cleavages that separate the two main structural units.

X-ray Crystallography and Single Crystal Diffraction Analysis

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline molecule at atomic resolution. nih.gov By diffracting X-rays off a single crystal, one can calculate the positions of individual atoms, providing precise measurements of bond lengths, bond angles, and torsional angles.

For 1,3-Benzenediol, 5-(2-benzofuranyl)-, a single crystal X-ray analysis would reveal:

The precise conformation of the molecule in the solid state.

The packing of molecules in the crystal lattice, including details of intermolecular hydrogen bonds involving the hydroxyl groups and potential π-π stacking between the aromatic rings.

Table 3: Illustrative Crystal Structure Data from a Benzofuran Derivative Study

| Parameter | Example Value | Information Provided |

|---|---|---|

| Crystal System | Triclinic | The basic symmetry of the crystal lattice. |

| Space Group | P-1 | The specific symmetry operations within the unit cell. asianpubs.org |

| a (Å) | 9.268 | Dimensions of the unit cell. asianpubs.org |

| b (Å) | 11.671 | Dimensions of the unit cell. asianpubs.org |

| c (Å) | 15.414 | Dimensions of the unit cell. asianpubs.org |

| α (°) | 75.185 | Angles of the unit cell. asianpubs.org |

| β (°) | 72.683 | Angles of the unit cell. asianpubs.org |

| γ (°) | 71.301 | Angles of the unit cell. asianpubs.org |

| Volume (ų) | 1483.8 | The volume of a single unit cell. asianpubs.org |

| Z | 4 | Number of molecules in the unit cell. asianpubs.org |

Note: Data in this table is from a study on 5-nitro-3-N-(succinimidyl)-2-benzofuran acid ethyl ester and is for illustrative purposes only. asianpubs.org

Crystal Packing and Intermolecular Interactions

Specific crystallographic data for 1,3-Benzenediol, 5-(2-benzofuranyl)- has not been reported in publicly accessible literature. Therefore, details on its crystal system, space group, unit cell dimensions, and intermolecular interactions derived from single-crystal X-ray diffraction are not available.

For context, the crystal structure of the parent compound, 1,3-benzenediol (resorcinol), is well-documented. It crystallizes in the orthorhombic space group Pna2₁ and is known for its extensive hydrogen bonding network between the hydroxyl groups, which dictates its crystal packing. It is hypothesized that the introduction of the bulky, relatively nonpolar 5-(2-benzofuranyl) substituent would significantly alter this packing. The benzofuran moiety would likely introduce π-π stacking interactions, while the resorcinol hydroxyl groups would still participate in hydrogen bonding, potentially leading to a complex three-dimensional supramolecular architecture.

Polymorphism Studies

There are no published studies on the polymorphism of 1,3-Benzenediol, 5-(2-benzofuranyl)-. Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Given the potential for varied intermolecular interactions (hydrogen bonding, π-π stacking), it is plausible that this compound could exhibit polymorphism under different crystallization conditions, but this remains unconfirmed without experimental evidence.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Conformational Insights

No specific Infrared (IR) or Raman spectra for 1,3-Benzenediol, 5-(2-benzofuranyl)- are available in the literature. However, a hypothetical spectrum can be predicted based on its functional groups.

Expected Vibrational Modes:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H (hydroxyl) | Stretching (hydrogen-bonded) | 3200-3500 (broad) |

| C-H (aromatic) | Stretching | 3000-3100 |

| C=C (aromatic) | Stretching | 1450-1600 |

| C-O (hydroxyl) | Stretching | 1200-1300 |

| C-O-C (benzofuran ether) | Asymmetric & Symmetric Stretching | 1050-1250 |

These predicted values are general and would be influenced by the specific electronic and steric environment of the molecule.

Electronic Absorption and Emission Spectroscopy for Electronic Structure (e.g., UV-Vis, Fluorescence)

While specific UV-Vis absorption and fluorescence emission spectra for 1,3-Benzenediol, 5-(2-benzofuranyl)- are not published, the electronic properties can be inferred from its constituent parts: the benzofuran and resorcinol moieties. Benzofuran itself typically exhibits absorption maxima around 245-280 nm. The resorcinol unit also absorbs in the UV region. The conjugation between the benzofuran and resorcinol rings through the C-C single bond is expected to create a more extended π-system, likely resulting in a bathochromic (red) shift of the absorption maxima compared to the individual components.

Studies on other 2-arylbenzofuran derivatives often show absorption maxima in the range of 300-350 nm, with fluorescence emission at longer wavelengths. The presence of the electron-donating hydroxyl groups on the resorcinol ring would likely enhance fluorescence quantum yield.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Optical Properties (if applicable)

The 1,3-Benzenediol, 5-(2-benzofuranyl)- molecule itself is achiral and therefore would not exhibit a circular dichroism (CD) signal. It does not possess any stereogenic centers and cannot exist as enantiomers. Consequently, chiroptical spectroscopy is not applicable for the analysis of this compound in its isolated state. Chiroptical properties could only arise if the molecule were to be placed in a chiral environment or if it formed stable, chiral aggregates. There is no information in the literature to suggest this occurs.

Theoretical and Computational Investigations of 1,3 Benzenediol, 5 2 Benzofuranyl

Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Electronic Structure

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of organic molecules. nih.govphyschemres.org These methods can accurately predict molecular geometries, orbital energies, and charge distributions, which together govern the molecule's reactivity and spectroscopic behavior. researchgate.netresearchgate.net For a molecule like 1,3-Benzenediol, 5-(2-benzofuranyl)-, DFT calculations would typically be performed using a functional like B3LYP combined with a basis set such as 6-311+G(d,p) to achieve a balance of accuracy and computational cost. researchgate.net

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in many chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. wikipedia.org The HOMO-LUMO energy gap (ΔE) is a critical parameter indicating the molecule's chemical stability and reactivity; a smaller gap generally implies higher reactivity. researchgate.netresearchgate.net

For 1,3-Benzenediol, 5-(2-benzofuranyl)-, the HOMO is expected to be localized primarily on the electron-rich resorcinol (B1680541) ring and the oxygen atoms, which are the most significant electron-donating parts of the molecule. The LUMO is likely distributed across the entire conjugated π-system of the benzofuran (B130515) and benzene (B151609) rings. Computational studies on related benzofuran derivatives have reported HOMO-LUMO gaps in the range of 4.1 to 5.1 eV, suggesting that the title compound is a relatively stable molecule but possesses sites susceptible to reaction. researchgate.netresearchgate.net

Table 1: Representative Frontier Molecular Orbital (FMO) Energies based on Analogous Compounds (Note: These are illustrative values based on published data for related benzofuran and resorcinol structures and not direct calculations on the title compound.)

| Parameter | Representative Energy (eV) | Implication for Reactivity |

| EHOMO | -5.4 to -5.8 | Moderate to good electron-donating capability. |

| ELUMO | -2.8 to -3.2 | Moderate electron-accepting capability. |

| Energy Gap (ΔE) | ~4.2 to 5.1 | High kinetic stability, but reactive under specific conditions. |

This interactive table is based on data from computational studies on benzofuran and resorcinol derivatives. researchgate.netresearchgate.netresearchgate.net

Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations of the charge distribution around a molecule. libretexts.orgwalisongo.ac.id They are invaluable for predicting how molecules will interact, identifying sites for electrophilic and nucleophilic attack. youtube.comyoutube.com In an MEP map, regions of negative electrostatic potential (typically colored red or orange) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and attract nucleophiles.

Table 2: Predicted Partial Charges on Key Atoms (Note: This table presents conceptual partial charges based on the known electronic effects of the functional groups.)

| Atom/Group | Predicted Partial Charge | Rationale |

| Phenolic Oxygens | Highly Negative | High electronegativity and lone pairs. researchgate.net |

| Hydroxyl Hydrogens | Highly Positive | Polar O-H bond, acidic proton. researchgate.net |

| Furan (B31954) Oxygen | Negative | Electronegative atom within the heterocyclic ring. researchgate.net |

| C2 of Benzofuran | Slightly Positive | Site of attachment to the benzenediol ring, influenced by oxygen. |

| Aromatic Carbons of Resorcinol | Generally Negative | Activated by electron-donating hydroxyl groups. |

Computational methods, especially Time-Dependent DFT (TD-DFT), can effectively predict spectroscopic properties, which can then be used to aid in the characterization of a compound. researchgate.netnih.gov

UV-Vis Spectroscopy: The electronic absorption spectrum of 1,3-Benzenediol, 5-(2-benzofuranyl)- is expected to be dominated by π → π* transitions within the extended conjugated system. Studies on similar benzofuran derivatives indicate that these transitions give rise to strong absorptions in the UV region. nih.gov The exact wavelength of maximum absorption (λmax) would be influenced by the solvent environment.

Vibrational Spectroscopy (IR & Raman): DFT calculations can predict the vibrational frequencies of a molecule with a high degree of accuracy. researchgate.net For the title compound, characteristic vibrational modes would include the O-H stretching of the hydroxyl groups (typically a broad band around 3200-3500 cm⁻¹), C-O stretching of the phenol (B47542) and furan ether linkages, and various C-H and C=C stretching and bending modes from the aromatic rings. Comparing calculated spectra with experimental data is a standard method for structural verification. researchgate.netnih.gov

Molecular Dynamics Simulations for Conformational Analysis and Flexibility

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecule, including its conformational changes and flexibility. mdpi.com For 1,3-Benzenediol, 5-(2-benzofuranyl)-, the primary sources of conformational freedom are the rotation around the single bond connecting the two aromatic rings and the rotation of the two hydroxyl groups on the benzenediol ring.

Table 3: Key Dihedral Angles for Conformational Analysis

| Dihedral Angle | Description | Expected Behavior |

| C-C-O-H (Resorcinol) | Rotation of the hydroxyl groups | Multiple stable rotamers, low rotational barrier. researchgate.net |

| C-C-C-C (Inter-ring) | Rotation between the two ring systems | Higher rotational barrier, defines overall molecular shape. |

Reaction Mechanism Predictions and Transition State Analysis

DFT calculations are a cornerstone for investigating reaction mechanisms, allowing for the mapping of reaction pathways, the calculation of activation energies, and the characterization of transition state structures. mdpi.comwuxiapptec.com While no specific reaction mechanisms have been published for 1,3-Benzenediol, 5-(2-benzofuranyl)-, we can infer its likely reactivity from studies on its constituent parts.

The resorcinol moiety is highly activated towards electrophilic aromatic substitution due to the two electron-donating hydroxyl groups. Computational studies on the synthesis of benzofuran derivatives often focus on cyclization reactions, for instance, the indium(III)-catalyzed hydroalkoxylation of o-alkynylphenols, where DFT was used to support a mechanism involving the activation of the alkyne followed by nucleophilic attack. mdpi.comnih.gov A similar level of detailed mechanistic investigation could be applied to reactions involving the title compound, such as its synthesis or subsequent functionalization. For example, DFT could be used to model the electrophilic substitution on the resorcinol ring to predict the most likely site of reaction (regioselectivity). wuxiapptec.com

Structure-Reactivity Relationship Studies via Computational Methods

Quantitative Structure-Activity Relationship (QSAR) studies aim to build statistical models that correlate the chemical structure of a series of compounds with their biological activity. mdpi.comeurjchem.com These models often use molecular descriptors calculated through computational methods. For benzofuran derivatives, QSAR models have been successfully developed to predict activities such as enzyme inhibition and anticancer effects. nih.govnih.gov

In a hypothetical QSAR study of analogs of 1,3-Benzenediol, 5-(2-benzofuranyl)-, a range of descriptors would be calculated using DFT. These would include electronic descriptors (HOMO/LUMO energies, dipole moment, atomic charges), steric descriptors (molecular volume, surface area), and topological descriptors. physchemres.orgnih.gov Studies on other bioactive benzofurans have shown that electronic features, such as the distribution of charge and the ability to form hydrogen bonds, are often critical for activity. mdpi.comnih.gov A 3D-QSAR model, for instance, could generate a pharmacophore map highlighting the essential features for biological activity, such as the spatial arrangement of hydrogen bond donors/acceptors and aromatic regions, guiding the design of more potent analogs. nih.gov

Table 4: Common Computational Descriptors for a QSAR Study

| Descriptor Class | Example Descriptors | Relevance |

| Electronic | HOMO/LUMO Energies, Dipole Moment, Mulliken Charges | Describes ability to participate in electronic interactions. physchemres.org |

| Steric/Topological | Molecular Weight, Molar Refractivity, Surface Area | Relates to the size, shape, and fit of the molecule in a binding site. |

| Thermodynamic | Enthalpy of Formation, Gibbs Free Energy | Indicates the stability of the molecule. |

| 3D-Field Based | CoMFA/CoMSIA Fields (Steric, Electrostatic) | Maps the 3D structural requirements for activity. mdpi.com |

Cheminformatics Approaches for Analog Library Design and Virtual Screening (non-biological)

Cheminformatics plays a pivotal role in the exploration of the chemical space surrounding a lead compound like 1,3-Benzenediol, 5-(2-benzofuranyl)-. By leveraging computational tools, it is possible to design and evaluate vast libraries of related molecules, known as analogs, without the immediate need for exhaustive chemical synthesis and experimental testing. This in silico approach accelerates the discovery of derivatives with potentially enhanced or modified properties.

The design of an analog library for 1,3-Benzenediol, 5-(2-benzofuranyl)- would begin with the fragmentation of the core structure into key components: the benzofuran ring, the 1,3-benzenediol (resorcinol) moiety, and the linkage between them. Modifications can then be systematically introduced at various positions. For instance, substitutions on the benzofuran or the resorcinol ring with different functional groups (e.g., halogens, alkyl groups, nitro groups) can be explored. Additionally, the oxygen atom in the benzofuran ring could be replaced with sulfur (to yield a benzothiophene (B83047) derivative) or nitrogen (to yield an indole (B1671886) derivative), and the hydroxyl groups on the benzenediol ring could be esterified or etherified.

Once a virtual library of analogs is generated, virtual screening techniques can be employed to filter and prioritize candidates based on predicted physicochemical properties, rather than biological activity. nih.gov This non-biological screening is crucial for identifying compounds with desirable characteristics such as improved solubility, stability, or specific electronic properties. Methodologies like similarity searching and substructure searching are fundamental to this process.

Similarity searching would identify analogs that have a high degree of structural resemblance to the parent compound, based on calculated molecular fingerprints. These fingerprints are bit strings that encode the presence or absence of specific structural features. In contrast, substructure searching would identify all molecules in the virtual library that contain the core 1,3-Benzenediol, 5-(2-benzofuranyl)- scaffold, regardless of other modifications.

A hypothetical virtual screening workflow for analogs of 1,3-Benzenediol, 5-(2-benzofuranyl)- might involve the following steps:

Generation of a virtual library of 10,000 analogs with diverse substitutions.

Calculation of molecular descriptors for each analog, including molecular weight, logP (lipophilicity), polar surface area (PSA), and number of hydrogen bond donors/acceptors.

Filtering the library based on predefined property ranges (e.g., molecular weight < 500 Da, logP between 1 and 4).

Clustering the remaining analogs based on structural similarity to identify diverse chemical scaffolds.

Prioritization of a smaller, more manageable set of analogs for further computational analysis or potential synthesis.

A sample data table illustrating the initial filtering of a hypothetical analog library is presented below:

| Analog ID | Modification | Molecular Weight (Da) | Calculated logP | Polar Surface Area (Ų) | Status |

| Parent | None | 226.23 | 3.5 | 52.9 | Reference |

| Analog-001 | 4'-fluoro on benzofuran | 244.22 | 3.7 | 52.9 | Pass |

| Analog-002 | 4,6-dichloro on benzenediol | 295.12 | 4.5 | 52.9 | Fail (logP too high) |

| Analog-003 | 3'-methyl on benzofuran | 240.26 | 3.9 | 52.9 | Pass |

| Analog-004 | 2'-carboxy on benzofuran | 270.23 | 3.1 | 90.1 | Pass |

This structured, in silico approach allows for a more focused and efficient exploration of the chemical landscape around 1,3-Benzenediol, 5-(2-benzofuranyl)-, guiding future synthetic efforts towards compounds with optimized non-biological attributes.

Quantitative Structure-Property Relationship (QSPR) Modeling for Chemical Attributes

Quantitative Structure-Property Relationship (QSPR) modeling is a computational methodology that aims to establish a mathematical correlation between the structural features of a molecule and its physicochemical properties. nih.govrsc.org For 1,3-Benzenediol, 5-(2-benzofuranyl)- and its analogs, QSPR models can be developed to predict various chemical attributes without the need for experimental measurement. nih.govnih.gov This is particularly valuable for properties that are difficult or time-consuming to determine empirically.

The development of a QSPR model involves several key stages. nih.gov First, a dataset of molecules with known property values is required. In a theoretical study of 1,3-Benzenediol, 5-(2-benzofuranyl)-, this would involve a set of its designed analogs. Second, for each molecule in the dataset, a series of numerical values known as molecular descriptors are calculated. These descriptors quantify different aspects of the molecular structure, such as its topology, geometry, and electronic properties. nih.gov Examples of relevant descriptors include:

Topological descriptors: Molecular weight, number of atoms, number of rings, branching indices.

Geometric descriptors: Molecular surface area, molecular volume, solvent-accessible surface area.

Electronic descriptors: Dipole moment, partial charges on atoms, highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies.

Physicochemical descriptors: LogP (octanol-water partition coefficient), polar surface area (PSA). researchgate.net

Once the descriptors are calculated, statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build a mathematical equation that relates the descriptors to the property of interest. researchgate.net For example, a hypothetical QSPR model for predicting the aqueous solubility (logS) of analogs of 1,3-Benzenediol, 5-(2-benzofuranyl)- might take the form of a linear equation:

logS = c₀ + c₁ (logP) + c₂ (PSA) + c₃ (Number of Rotatable Bonds)

The final stage involves the validation of the QSPR model to ensure its predictive power for new, untested molecules. nih.gov This is typically done by splitting the initial dataset into a training set (used to build the model) and a test set (used to evaluate its performance).

A hypothetical QSPR study on a series of 1,3-Benzenediol, 5-(2-benzofuranyl)- analogs might yield the following data, which could then be used to build a predictive model for a property like the octanol-water partition coefficient (logP), a measure of lipophilicity. researchgate.net

| Analog | Substitution | Molecular Weight | Polar Surface Area (PSA) | Number of H-Bond Donors | Experimental logP | Predicted logP (Hypothetical Model) |

| 1 | None | 226.23 | 52.9 | 2 | 3.50 | 3.45 |

| 2 | 6-chloro | 260.67 | 52.9 | 2 | 4.05 | 4.01 |

| 3 | 4'-nitro | 271.23 | 98.7 | 2 | 3.30 | 3.35 |

| 4 | 2,4-dihydroxy | 242.23 | 73.1 | 3 | 2.90 | 2.98 |

| 5 | 4'-methoxy | 256.26 | 62.1 | 2 | 3.60 | 3.55 |

Through such QSPR modeling, the chemical properties of novel, unsynthesized analogs of 1,3-Benzenediol, 5-(2-benzofuranyl)- can be reliably estimated, providing valuable insights for guiding the design of molecules with specific desired attributes. biointerfaceresearch.com

Chemical Reactivity and Derivatization of 1,3 Benzenediol, 5 2 Benzofuranyl

Electrophilic Aromatic Substitution Reactions on the Benzenediol Ring

The benzenediol (resorcinol) ring in 1,3-Benzenediol, 5-(2-benzofuranyl)- is highly activated towards electrophilic aromatic substitution (SEAr). The two hydroxyl groups are strong ortho, para-directing activators, significantly increasing the nucleophilicity of the aromatic ring. nih.govacs.org This heightened reactivity allows for substitutions to occur under milder conditions than those required for benzene (B151609). The positions ortho and para to the hydroxyl groups (positions 2, 4, and 6) are the most electron-rich and therefore the most likely sites for electrophilic attack.

Given that position 5 is substituted with the benzofuranyl group, the primary sites for electrophilic substitution on the benzenediol ring are positions 2, 4, and 6. The benzofuranyl group itself is generally considered to be a weak activating group. Its effect on the precise regioselectivity of substitution on the resorcinol (B1680541) ring will depend on a balance of electronic and steric factors. However, the powerful activating and directing effects of the two hydroxyl groups are expected to dominate.

Common electrophilic aromatic substitution reactions that can be anticipated for this molecule include:

Nitration: Reaction with nitric acid, often in the presence of a sulfuric acid catalyst, would be expected to introduce a nitro group (-NO2) onto the resorcinol ring, likely at the 2, 4, or 6 positions. nih.gov

Halogenation: Treatment with bromine or chlorine, typically with a Lewis acid catalyst, would result in the substitution of one or more hydrogen atoms on the resorcinol ring with the corresponding halogen.

Sulfonation: Reaction with fuming sulfuric acid can introduce a sulfonic acid group (-SO3H) onto the activated ring.

Friedel-Crafts Alkylation and Acylation: These reactions, which introduce alkyl or acyl groups, respectively, are also feasible. mdpi.com For instance, acylation using an acyl halide or anhydride (B1165640) with a Lewis acid catalyst would likely lead to the formation of a ketone at one of the activated positions. A theoretical study on the acylation of resorcinol has shown that the reaction preferentially occurs at the para position relative to a hydroxyl group. jmchemsci.comjmchemsci.com

The high reactivity of the resorcinol ring may necessitate the use of protecting groups for the hydroxyl functions if selective modification of the benzofuranyl moiety is desired.

Nucleophilic Reactions and Ring-Opening Pathways of the Benzofuranyl Moiety

The benzofuran (B130515) ring system, while aromatic, is susceptible to a variety of reactions that can lead to either substitution or ring-opening, particularly under the influence of strong nucleophiles or catalysts.

Nucleophilic Attack: While the benzofuran ring itself is not highly susceptible to direct nucleophilic aromatic substitution, reactions can be facilitated by the presence of leaving groups or through activation by metal catalysts. For instance, nickel-catalyzed intramolecular nucleophilic addition of aryl halides to ketone functionalities has been used to synthesize benzofuran derivatives. nih.govrdd.edu.iq

Ring-Opening Reactions: A significant area of benzofuran chemistry involves the cleavage of the C-O bond within the furan (B31954) ring. mdpi.comresearchgate.net These reactions provide a route to functionalized phenol (B47542) derivatives.

Reductive Ring-Opening: Nickel-catalyzed reductive ring-opening of benzofurans with alkyl halides as electrophilic coupling partners has been demonstrated to cleave the endocyclic C-O bond, leading to the formation of (E)-o-alkenylphenols. nih.gov This method offers a pathway to dearomatize and transform the benzofuran core. Another approach involves a nickel-catalyzed ring-opening with silanes, which can yield a variety of ortho-functionalized phenols. jmchemsci.comresearchgate.net Lithium-ammonia reduction has also been reported for the reduction of benzofurans. acs.org

Acid-Catalyzed Ring-Opening: In the presence of a Brønsted acid, benzofuranyl carbinols can undergo an unusual ring-opening and recyclization process to form polysubstituted furans. nih.gov This highlights the potential for acid-catalyzed transformations of the benzofuran moiety in 1,3-Benzenediol, 5-(2-benzofuranyl)-.

Oxidative Ring-Opening: Oxidation of benzofurans can also lead to ring cleavage. For example, oxidation with hydrogen peroxide catalyzed by manganese(III) porphyrins can yield ring-opened products such as keto esters. nih.gov Similarly, Mn(III)/Co(II) catalyzed oxidation of furan derivatives can produce 1,4-dicarbonyl compounds through an endoperoxide intermediate. acs.orgmasterorganicchemistry.comresearchgate.net

The specific conditions required for these reactions would need to be carefully selected to avoid unwanted side reactions on the highly reactive and sensitive resorcinol ring.

Oxidation-Reduction Chemistry

The oxidation and reduction chemistry of 1,3-Benzenediol, 5-(2-benzofuranyl)- is influenced by both the benzenediol and benzofuran components.

Oxidation:

Benzenediol Moiety: Resorcinol and its derivatives are susceptible to oxidation. Electrochemical studies have shown that resorcinol undergoes an irreversible oxidation process, forming radical species that can then dimerize or polymerize. byjus.commasterorganicchemistry.com The presence of the electron-donating hydroxyl groups makes the benzenediol ring prone to oxidation, which can lead to the formation of quinone-like structures or polymeric materials.

Benzofuran Moiety: The benzofuran ring can also be oxidized. As mentioned previously, oxidation with reagents like hydrogen peroxide in the presence of metal catalysts can lead to epoxidation followed by ring-opening. nih.gov The oxidation of the furan ring is a known transformation that can be achieved with various oxidants. acs.orgmasterorganicchemistry.comresearchgate.net

Reduction:

Benzofuran Moiety: The double bond in the furan ring of benzofuran can be selectively reduced. Catalytic hydrogenation is a common method for this transformation. For example, Raney nickel is an effective catalyst for the hydrogenation of benzofuran to 2,3-dihydrobenzofuran. organic-chemistry.org Palladium on carbon (Pd/C) has also been used for the selective reduction of the C=C double bond in the furanoid ring of substituted benzofurans. organic-chemistry.org

Benzenediol Moiety: The aromatic benzenediol ring is generally resistant to reduction under standard catalytic hydrogenation conditions that would reduce the benzofuran double bond. More forcing conditions, such as Birch reduction (using an alkali metal in liquid ammonia (B1221849) with an alcohol), would be required to reduce the resorcinol ring.

The selective reduction of the benzofuran moiety without affecting the benzenediol ring should be achievable under controlled catalytic hydrogenation conditions.

Functionalization at Hydroxyl Positions and Ring Carbon Atoms

The presence of two hydroxyl groups and activated carbon positions on the resorcinol ring, as well as the benzofuran ring system, offers multiple avenues for functionalization.

Functionalization of Hydroxyl Groups: The phenolic hydroxyl groups are acidic and can be readily deprotonated to form phenoxides. These phenoxides are excellent nucleophiles and can participate in a variety of reactions:

Etherification: Reaction with alkyl halides or other alkylating agents in the presence of a base will form ethers. This is a common strategy to modify the properties of phenols.

Esterification: The hydroxyl groups can be converted to esters by reaction with acyl chlorides, anhydrides, or carboxylic acids (under esterification conditions such as Fischer or Steglich esterification). mdpi.comnih.gov Esterification can be used to introduce a wide range of functional groups and can also serve as a protecting group strategy.

Functionalization at Ring Carbon Atoms:

C-C Bond Forming Reactions: The activated carbon positions on the resorcinol ring (positions 2, 4, and 6) are amenable to various C-C bond-forming reactions. Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, could potentially be employed, although this would typically require prior halogenation of the ring. Direct C-H activation and arylation of furan and thiophene (B33073) derivatives have been reported using palladium catalysts, suggesting that similar strategies might be applicable to the benzofuran moiety. nih.gov

Alkylation and Acylation: As discussed in section 5.1, Friedel-Crafts alkylation and acylation are viable methods for introducing carbon substituents onto the resorcinol ring.

The selective functionalization of one hydroxyl group over the other, or the selective functionalization of a specific carbon position, would likely require careful control of reaction conditions and potentially the use of protecting groups.

Formation of Coordination Complexes with Metal Ions for Material Science Applications

The two hydroxyl groups of the resorcinol moiety in 1,3-Benzenediol, 5-(2-benzofuranyl)- provide a bidentate chelation site for metal ions. Phenolic oxygens are known to be good ligands for a variety of metal ions. The formation of metal complexes can significantly alter the electronic and physical properties of the organic ligand, leading to applications in materials science.

Potential applications for such metal complexes could include:

Catalysis: The metal center could act as a catalytic site for various organic transformations.

Luminescent Materials: Coordination to certain metal ions, particularly lanthanides, can lead to luminescent materials with applications in sensing and imaging.

Magnetic Materials: The assembly of metal ions with this ligand could lead to the formation of coordination polymers with interesting magnetic properties.

Corrosion Inhibition: Resorcinol derivatives have been investigated as corrosion inhibitors for steel, a property that is often enhanced by the formation of a protective film of a metal-inhibitor complex on the metal surface. acs.org

The benzofuran moiety could also play a role in the properties of the resulting metal complexes, for example, through π-stacking interactions between adjacent ligands in the solid state.

Polymerization and Oligomerization Studies Involving 1,3-Benzenediol, 5-(2-benzofuranyl)- Monomers

Resorcinol is a well-known monomer used in the production of polymers, most notably resorcinol-formaldehyde resins. These resins are formed through the electrophilic substitution of formaldehyde (B43269) onto the activated resorcinol ring, followed by condensation polymerization. nih.gov Given the high reactivity of the resorcinol moiety in 1,3-Benzenediol, 5-(2-benzofuranyl)-, it is expected that this compound could also act as a monomer in similar polymerization reactions.

The presence of the bulky benzofuranyl substituent at the 5-position would likely influence the polymerization process and the properties of the resulting polymer. It could potentially:

Sterically hinder the polymerization: The size of the benzofuranyl group might slow down the rate of polymerization or lead to polymers with lower molecular weights compared to those derived from unsubstituted resorcinol.

Modify the polymer properties: The benzofuran unit would be incorporated into the polymer backbone, which could impart unique properties to the material, such as altered solubility, thermal stability, or optical properties.

Oligomerization is also a possibility. For example, resorcinol has been used to synthesize oligomeric hydroxyaryloxycyclotriphosphazenes. researchgate.net Similar reactions with 1,3-Benzenediol, 5-(2-benzofuranyl)- could lead to novel oligomers with the benzofuran moiety as a pendant group.

The specific conditions for polymerization or oligomerization would need to be optimized, taking into account the reactivity of both the resorcinol and benzofuran components of the monomer.

Investigation of Intermediate Species and Reaction Kinetics

Understanding the kinetics and intermediate species involved in the reactions of 1,3-Benzenediol, 5-(2-benzofuranyl)- is crucial for controlling reaction outcomes and designing synthetic pathways.

Reaction Kinetics:

Benzofuran Ring Reactions: The kinetics of benzofuran ring-opening or other transformations would be highly dependent on the specific reaction conditions and catalysts used.

Intermediate Species:

Electrophilic Aromatic Substitution: The key intermediate in electrophilic substitution on the benzenediol ring is the arenium ion. The stability of this intermediate is enhanced by the electron-donating hydroxyl groups, which contributes to the high reactivity of the ring.

Benzofuran Ring-Opening: In nickel-catalyzed ring-opening reactions of benzofurans, proposed mechanisms often involve the formation of nickel-carbene or other organometallic intermediates. researchgate.net In oxidative ring-opening reactions, epoxide intermediates are often implicated. nih.gov Acid-catalyzed transformations of benzofurans can proceed through carbocationic intermediates. nih.gov

Detailed mechanistic studies, potentially employing techniques such as in-situ spectroscopy (NMR, IR) and computational modeling, would be necessary to fully elucidate the reaction pathways and identify the key intermediates for reactions involving 1,3-Benzenediol, 5-(2-benzofuranyl)-.

Advanced Materials Science Applications of 1,3 Benzenediol, 5 2 Benzofuranyl

Incorporation into Organic Electronic Materials Research

The unique electronic and structural characteristics of the 1,3-Benzenediol, 5-(2-benzofuranyl)- scaffold make it a promising building block for organic electronic materials. The benzofuran (B130515) portion is a known luminophore and semiconductor, while the resorcinol (B1680541) group provides a site for chemical modification to fine-tune electronic properties and ensure solubility for device fabrication.

Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs) Components

Derivatives of the benzofuran core are recognized for their high quantum yields in fluorescence, a critical property for emissive materials in Organic Light-Emitting Diodes (OLEDs). The rigid, planar structure of the benzofuran unit can promote favorable intermolecular packing in the solid state, which is essential for efficient charge transport. The 1,3-Benzenediol, 5-(2-benzofuranyl)- structure can serve as a blueprint for hole-transporting or emissive-layer materials. The resorcinol hydroxyl groups can be functionalized to attach solubilizing chains or other chromophores, thereby tuning the emission color and improving processability.

In the field of Organic Photovoltaics (OPVs), materials based on this scaffold are potential candidates for the p-type (donor) semiconductor. The electron-donating nature of both the resorcinol and benzofuran rings facilitates the generation of excitons upon light absorption. Subsequent modification of the core structure allows for the optimization of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels to ensure efficient charge separation at the donor-acceptor interface.

Table 6.1: Contribution of Molecular Moieties to Optoelectronic Properties

| Molecular Moiety | Key Property | Relevance in OLEDs & OPVs |

| Benzofuran | High Fluorescence Quantum Yield | Crucial for efficient light emission in OLEDs. |

| Planar Aromatic Structure | Promotes π-π stacking for better charge transport. | |

| Electron-Rich Heterocycle | Acts as an effective electron donor in OPV materials. | |

| Resorcinol | Two Hydroxyl Groups | Provide sites for functionalization to tune solubility and electronic levels. |

| Electron-Donating Phenolic Rings | Enhances the overall electron-donating character of the molecule. |

Organic Field-Effect Transistors (OFETs)

The development of high-performance Organic Field-Effect Transistors (OFETs) relies on organic semiconductors with high charge carrier mobility. Benzofuran-based semiconductors have been investigated for use in OFETs. The planarity of the benzofuran unit within the 1,3-Benzenediol, 5-(2-benzofuranyl)- molecule is advantageous for creating ordered thin films, a prerequisite for efficient charge transport. By synthesizing oligomers or polymers that incorporate this structure, it is possible to create materials where charge can move effectively along the conjugated backbone. The resorcinol component offers a convenient point for attaching alkyl chains, which can improve the material's solubility and influence its self-assembly and crystal packing in thin films, directly impacting OFET performance.

Applications in Chemosensing and Biosensing (excluding human clinical context)

The inherent properties of the 1,3-Benzenediol, 5-(2-benzofuranyl)- structure, particularly its potential for fluorescence and electrochemical activity, make it an attractive platform for developing chemical and biological sensors.

Fluorescent Probes and Indicators

Benzofuran derivatives are known to be highly fluorescent. This intrinsic property is the basis for designing "turn-on" or "turn-off" fluorescent probes. The 1,3-Benzenediol, 5-(2-benzofuranyl)- scaffold can be chemically modified to create selective binding sites for specific analytes, such as metal ions or small organic molecules. The resorcinol hydroxyl groups can act as a chelating site. Upon binding of a target analyte, the electronic environment of the benzofuran fluorophore can be altered, leading to a detectable change in fluorescence intensity or wavelength. This mechanism allows for the sensitive detection of analytes in environmental monitoring or industrial quality control. Studies on other benzofuran structures have shown that modulation of the molecule can optimize its optical properties for use in bioimaging.

Electrochemical Sensors

The resorcinol moiety of the molecule is electrochemically active, meaning it can be oxidized at an electrode surface. This property can be harnessed to develop electrochemical sensors. A sensor could be fabricated by immobilizing a polymer or film derived from 1,3-Benzenediol, 5-(2-benzofuranyl)- onto an electrode. The interaction of a target analyte with the resorcinol groups would alter the ease of this oxidation, resulting in a measurable change in the electrical signal (e.g., current or potential). Such sensors could be applied to the detection of various dihydroxybenzene isomers or other phenolic compounds in water samples.

Table 6.2: Sensing Principles Based on the Core Structure

| Sensing Type | Active Moiety | Principle of Detection | Potential Analytes |

| Fluorescent | Benzofuran | Analyte binding modulates the fluorescence emission (quenching or enhancement). | Metal ions, organic molecules |

| Electrochemical | Resorcinol | Analyte interaction alters the electrochemical oxidation potential or current. | Phenolic compounds, environmental pollutants |

Role in Catalyst Design and Ligand Synthesis Research

In the field of catalysis, the design of organic ligands that can coordinate to a metal center is crucial for controlling the activity and selectivity of a catalyst. The 1,3-Benzenediol, 5-(2-benzofuranyl)- structure provides a rigid and well-defined backbone for the synthesis of novel ligands. The two hydroxyl groups of the resorcinol unit are ideal starting points for introducing coordinating atoms, such as phosphorus (to create phosphine (B1218219) ligands) or nitrogen. The steric bulk and electronic properties of the benzofuran group can influence the coordination geometry around the metal center, thereby fine-tuning the performance of the resulting catalyst for applications in cross-coupling reactions, polymerization, or asymmetric synthesis.

Advanced Polymeric Materials and Composites

There is no publicly available research detailing the use of 1,3-Benzenediol, 5-(2-benzofuranyl)- as a monomer, cross-linking agent, or additive in the synthesis of advanced polymeric materials or composites. The scientific community has extensively investigated the parent molecule, resorcinol (1,3-benzenediol), in the development of high-performance resins, such as resorcinol-formaldehyde resins, which are valued for their durability and adhesive properties. However, the specific contributions of the 5-(2-benzofuranyl)- substituent to polymer properties—such as thermal stability, mechanical strength, or optical characteristics—have not been reported.

The absence of data means that no information can be compiled into a table regarding its effects on polymer properties, as no such polymers have been documented.

Supramolecular Assembly and Nanostructure Formation

Similarly, the role of 1,3-Benzenediol, 5-(2-benzofuranyl)- in the fields of supramolecular chemistry and nanotechnology is currently undocumented in scientific literature. The resorcinol moiety is known to participate in hydrogen bonding, a key interaction in forming supramolecular assemblies. The benzofuran group could potentially engage in π-π stacking interactions. This combination of functional groups suggests a theoretical potential for this molecule to act as a building block for self-assembled nanostructures like liquid crystals, gels, or molecular capsules.

However, no studies have been published that explore or confirm this potential. There are no reports on its self-assembly behavior, the types of nanostructures it might form, or the conditions under which such assembly would occur. Therefore, a data table detailing research findings on its supramolecular properties cannot be constructed.

Mechanistic Investigations of 1,3 Benzenediol, 5 2 Benzofuranyl Interactions Non Clinical/fundamental

Molecular Recognition Studies with Chemical Receptors (e.g., Host-Guest Chemistry)

Specific molecular recognition studies involving 1,3-Benzenediol, 5-(2-benzofuranyl)- as a guest molecule with synthetic chemical receptors are not documented in the current body of scientific literature.

In principle, the resorcinol (B1680541) and benzofuran (B130515) components of the molecule would be the primary sites for non-covalent interactions in a host-guest complex. The hydroxyl groups of the 1,3-benzenediol moiety can act as both hydrogen bond donors and acceptors, while the oxygen atom in the benzofuran ring can act as a hydrogen bond acceptor. The aromatic rings provide potential for π-π stacking interactions.

A hypothetical study of molecular recognition could involve a synthetic host, such as a cyclophane or a calixarene, designed to have a cavity complementary in size and chemical character to the guest molecule. Techniques to study such interactions would include:

Nuclear Magnetic Resonance (NMR) Titration: To determine the association constant (Kₐ) and to identify the specific atoms involved in the interaction through chemical shift changes.

Isothermal Titration Calorimetry (ITC): To measure the thermodynamic parameters of binding, such as enthalpy (ΔH) and entropy (ΔS), providing a complete thermodynamic profile of the interaction.

UV-Vis and Fluorescence Spectroscopy: To monitor changes in the electronic environment of the molecule upon binding to a host, which can also be used to determine binding stoichiometry and affinity.

Without experimental data, no specific host-guest systems or their binding affinities for 1,3-Benzenediol, 5-(2-benzofuranyl)- can be presented.

Intermolecular Interactions in Solution and Solid State

Direct experimental data on the specific intermolecular interactions of 1,3-Benzenediol, 5-(2-benzofuranyl)- in either the solution or solid state are not available.

In Solution: In solution, the molecule's interactions would be heavily influenced by the solvent. In protic solvents, hydrogen bonding between the solvent and the resorcinol hydroxyl groups would be a dominant interaction. In aprotic, non-polar solvents, self-association through hydrogen bonding between molecules of 1,3-Benzenediol, 5-(2-benzofuranyl)- might be observed. Techniques like 2D NMR (e.g., NOESY) could provide insights into the through-space proximity of different parts of the molecule, indicating preferred conformations and potential intermolecular associations.

In the Solid State: A crystal structure analysis via X-ray diffraction would be the definitive method to understand intermolecular interactions in the solid state. One would expect a network of hydrogen bonds involving the resorcinol hydroxyl groups, potentially forming chains or more complex motifs. Additionally, π-π stacking interactions between the benzofuran and benzene (B151609) rings would likely play a significant role in the crystal packing.

A table summarizing the expected types of intermolecular interactions is provided below.

| Interaction Type | Potential Participating Moieties |

| Hydrogen Bonding (Donor) | Hydroxyl groups of the 1,3-benzenediol |

| Hydrogen Bonding (Acceptor) | Hydroxyl groups of the 1,3-benzenediol, Oxygen of the benzofuran ring |

| π-π Stacking | Benzene ring, Benzofuran ring |

| van der Waals Forces | Entire molecule |

Photoinduced Electron Transfer and Energy Transfer Processes

There is no specific research on the photoinduced electron transfer (PET) or energy transfer processes of 1,3-Benzenediol, 5-(2-benzofuranyl)-.

The presence of electron-rich (resorcinol) and potentially electron-accepting (benzofuran, depending on the reaction partner) moieties suggests that this compound could participate in PET processes. Upon photoexcitation, the molecule could donate an electron to a suitable acceptor or accept an electron from a suitable donor.

Similarly, as a fluorescent molecule, it could act as a donor or acceptor in Förster Resonance Energy Transfer (FRET) or Dexter Energy Transfer processes, provided its absorption and emission spectra overlap appropriately with a partner chromophore.

Studying these processes would involve techniques such as:

Time-Resolved Fluorescence Spectroscopy: To measure the fluorescence lifetime of the compound in the presence and absence of a quencher (for PET) or an energy transfer partner.

Transient Absorption Spectroscopy: To observe the formation and decay of radical ions (for PET) or the excited state of an acceptor molecule (for energy transfer).

Radical Scavenging Mechanisms in Chemical Systems

While the radical scavenging properties of phenolic compounds, in general, are well-studied nih.govresearchgate.net, specific mechanistic data for 1,3-Benzenediol, 5-(2-benzofuranyl)- is not available. The resorcinol moiety is a classic structural feature of many antioxidants.

The primary mechanisms by which this compound would scavenge free radicals are expected to be:

Hydrogen Atom Transfer (HAT): The phenolic hydroxyl groups can donate a hydrogen atom to a free radical, thereby neutralizing it. The resulting phenoxyl radical is stabilized by resonance. In the gas phase, HAT is often the predominant mechanism. researchgate.net